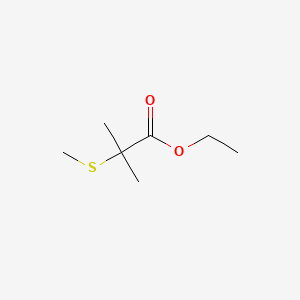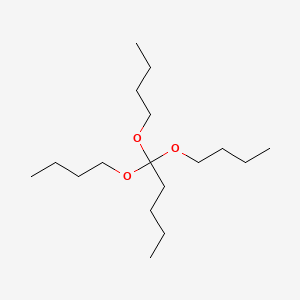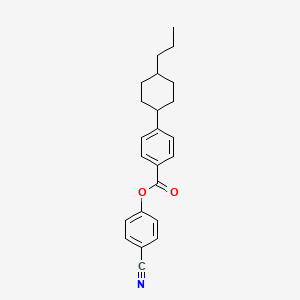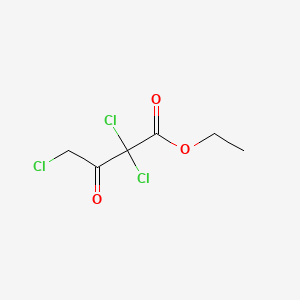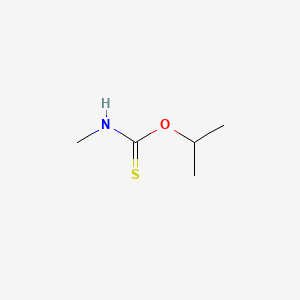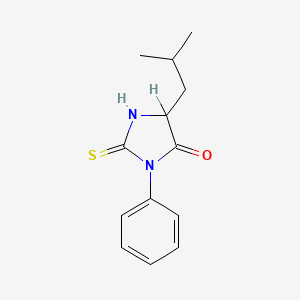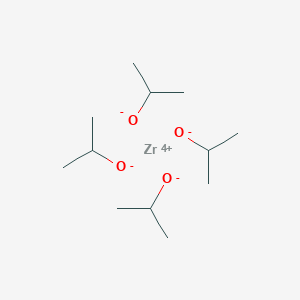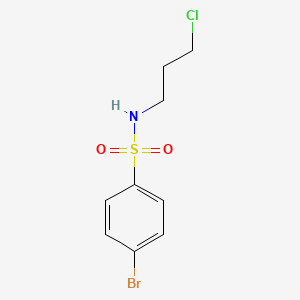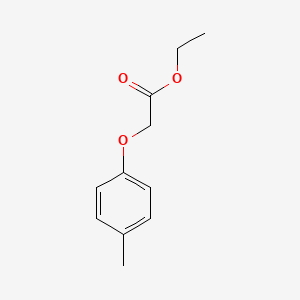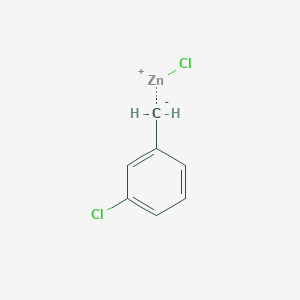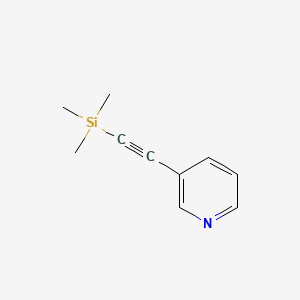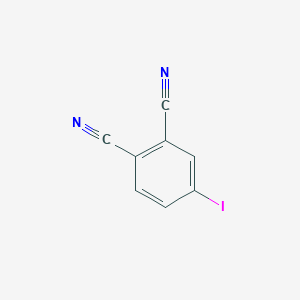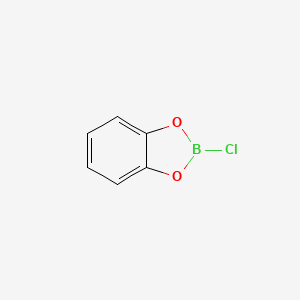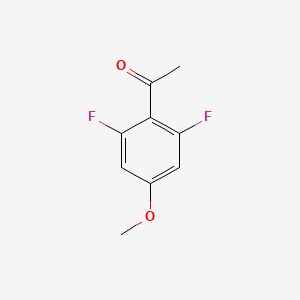
1-(2,6-Difluoro-4-methoxyphenyl)ethanone
Vue d'ensemble
Description
1-(2,6-Difluoro-4-methoxyphenyl)ethanone, also known as 2,6-difluoromethoxyphenyl ethanone, is a synthetic compound with a wide range of uses in scientific research. It has been used in the synthesis of various compounds, as a reagent for various reactions, and as a starting material for the preparation of other compounds. In addition, it has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent.
Applications De Recherche Scientifique
-
Scientific Field: Chemistry
- Application : Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)- is a similar compound that is used in chemical reactions .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these chemical reactions are not provided in the source .
-
Scientific Field: Polymer Science
- Application : A study has been conducted on the effect of hydrophilic/hydrophobic interaction of 2-((Dimethylamino)methyl)-4-formyl-6 methoxyphenyl Acrylate and 4-Acetylphenyl Acrylate Monomers on the Phase Transition Temperature of N-isopropylacrylamide Terpolymers .
- Method of Application : The new monomers were evaluated with 1H, 13C NMR, FTIR, and UV . The effect of hydrophilic/hydrophobic groups based on the new monomers on the phase separation and the lower critical solution temperature of N-isopropylacrylamide has been investigated using two methods; the turbidity method by UV–Vis spectroscopy in which the change in transmittance has been taken with the temperature of the polymer solution .
- Results or Outcomes : The study found that the new monomers affected the phase separation and the lower critical solution temperature of N-isopropylacrylamide .
Propriétés
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVNPIUPAKOREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397345 | |
| Record name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluoro-4-methoxyphenyl)ethanone | |
CAS RN |
886498-84-6 | |
| Record name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

